molecular formula C13H18F3N3OS B7056217 N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine

N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B7056217
M. Wt: 321.36 g/mol
InChI Key: NJROCVVUHSTVRE-UHFFFAOYSA-N
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Description

N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a trifluoromethyl group and an amine group, as well as a cyclohexyl ring with an ethylsulfinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or their equivalents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclohexyl Ring Functionalization: The cyclohexyl ring can be functionalized with an ethylsulfinyl group through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

    Final Coupling: The final step involves coupling the functionalized cyclohexyl ring with the pyridazine ring under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of ethyl-substituted derivatives

    Substitution: Formation of various substituted amine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylsulfinylcyclohexyl)-6-methylpyridazin-3-amine: Similar structure but lacks the trifluoromethyl group.

    N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyrazin-3-amine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

    N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyrimidin-3-amine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

Uniqueness

N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both the trifluoromethyl group and the ethylsulfinyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethylsulfinyl group can participate in redox reactions, providing additional functional versatility.

Properties

IUPAC Name

N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3OS/c1-2-21(20)10-5-3-4-9(8-10)17-12-7-6-11(18-19-12)13(14,15)16/h6-7,9-10H,2-5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJROCVVUHSTVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NC2=NN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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